molecular formula C21H28N4O2 B2399310 1-(4-(6-Isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)-3-phenylpropan-1-one CAS No. 946324-23-8

1-(4-(6-Isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)-3-phenylpropan-1-one

Cat. No. B2399310
CAS RN: 946324-23-8
M. Wt: 368.481
InChI Key: WRXLFTSBFMPGAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(6-Isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)-3-phenylpropan-1-one, also known as IPPP, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Anticancer Potential

A study synthesized compounds related to 1-(4-(6-Isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)-3-phenylpropan-1-one and tested them against human breast cancer cell lines (MCF-7) and human embryonic kidney cells (HEK293). The findings indicated that certain compounds showed better anti-proliferative activities than the drug curcumin, highlighting their potential as anticancer agents. Molecular docking with active compounds against Bcl-2 protein showed good binding affinity, suggesting effectiveness in targeting cancer pathways (Parveen et al., 2017).

Neuroprotective Effects

The compound 1-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]-piperazine (Lu AA21004), which shares structural similarities with 1-(4-(6-Isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)-3-phenylpropan-1-one, has shown promise as a novel antidepressant. Its metabolism was studied in human liver microsomes and recombinant enzymes, revealing pathways for its conversion to various metabolites. This compound's metabolic pathways highlight its potential as a neuroprotective agent (Hvenegaard et al., 2012).

Antibacterial Properties

Pyrido(2,3-d)pyrimidine derivatives, which are structurally related to 1-(4-(6-Isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)-3-phenylpropan-1-one, have been evaluated for their antibacterial activity. These compounds, including 8-alkyl- and 8-vinyl-5,8-dihydro-5-oxo-2-(1-piperazinyl)pyrido(2,3-d)pyrimidine-6-carboxylic acids, demonstrated significant activity against gram-negative bacteria, including Pseudomonas aeruginosa, indicating their potential in developing new antibacterial agents (Matsumoto & Minami, 1975).

Anti-Inflammatory and Analgesic Properties

Synthesized ibuprofen analogs containing piperazine structures have shown potent anti-inflammatory activity in rat models. This suggests that compounds structurally similar to 1-(4-(6-Isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)-3-phenylpropan-1-one could be effective in reducing inflammation and pain (Rajasekaran, Sivakumar, & Jayakar, 1999).

properties

IUPAC Name

1-[4-(2-methyl-6-propan-2-yloxypyrimidin-4-yl)piperazin-1-yl]-3-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O2/c1-16(2)27-20-15-19(22-17(3)23-20)24-11-13-25(14-12-24)21(26)10-9-18-7-5-4-6-8-18/h4-8,15-16H,9-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRXLFTSBFMPGAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC(C)C)N2CCN(CC2)C(=O)CCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(6-Isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)-3-phenylpropan-1-one

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